molecular formula C12H17NO4 B273556 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid

2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid

Katalognummer B273556
Molekulargewicht: 239.27 g/mol
InChI-Schlüssel: SFKAVQDTLBPTMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, also known as BOHB, is a bicyclic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BOHB is a derivative of β-hydroxybutyrate (BHB), a ketone body that is produced in the liver during periods of fasting or carbohydrate restriction. BOHB is synthesized through the condensation of 2-oxoheptanoic acid and butylamine, followed by cyclization and carboxylation.

Wirkmechanismus

The mechanism of action of 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is not fully understood, but it is thought to involve the modulation of various signaling pathways in the brain. 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid has been shown to activate the G-protein-coupled receptor GPR109A, which is involved in the regulation of energy metabolism and inflammation. 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid also activates the histone deacetylase SIRT1, which is involved in the regulation of gene expression and cellular metabolism.
Biochemical and Physiological Effects:
2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid has several biochemical and physiological effects, including the modulation of energy metabolism, inflammation, and oxidative stress. 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid has been shown to increase mitochondrial biogenesis and improve energy metabolism in various tissues, including the brain, heart, and liver. 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid also reduces inflammation and oxidative stress by activating various antioxidant and anti-inflammatory pathways.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid in laboratory experiments is its ability to modulate various signaling pathways involved in energy metabolism, inflammation, and oxidative stress. 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is also relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of using 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid in laboratory experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, including the development of novel therapeutic agents for neurological disorders, the identification of new signaling pathways regulated by 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, and the optimization of 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid synthesis and delivery methods. Additionally, further research is needed to fully understand the mechanism of action of 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid and its potential applications in various fields.

Synthesemethoden

The synthesis of 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid involves several steps, including the condensation of 2-oxoheptanoic acid and butylamine, cyclization, and carboxylation. The first step involves the reaction of 2-oxoheptanoic acid with butylamine in the presence of a catalyst to form 2-(butylamino)heptanoic acid. The resulting compound is then cyclized through the formation of a lactam ring, followed by carboxylation to produce 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid has been studied extensively for its potential applications in various fields, including medicine, biochemistry, and physiology. One of the most significant applications of 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid has been shown to improve cognitive function and reduce the frequency and severity of seizures in animal models.

Eigenschaften

Produktname

2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid

Molekularformel

C12H17NO4

Molekulargewicht

239.27 g/mol

IUPAC-Name

2-(butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid

InChI

InChI=1S/C12H17NO4/c1-2-3-6-13-11(14)9-7-4-5-8(17-7)10(9)12(15)16/h4-5,7-10H,2-3,6H2,1H3,(H,13,14)(H,15,16)

InChI-Schlüssel

SFKAVQDTLBPTMF-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1C2C=CC(C1C(=O)O)O2

Kanonische SMILES

CCCCNC(=O)C1C2C=CC(C1C(=O)O)O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.